molecular formula C10H5N3O2 B2523283 5-Nitroquinoline-8-carbonitrile CAS No. 205046-59-9

5-Nitroquinoline-8-carbonitrile

Cat. No. B2523283
M. Wt: 199.169
InChI Key: UBENFVCBHLLYSK-UHFFFAOYSA-N
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Patent
US07141578B2

Procedure details

Compound 464B (6.00 g, 30.1 mmol) was dissolved in THF (150 mL) at reflux with mechanical stirring. EtOH (150 mL) was then added followed by aqueous ammonium chloride (2.4 g/225 mL water). The mixture was heated at 70° C. and then iron powder (325 mesh, 6.75 g, 120 mmol) was added with vigorous mechanical stirring. After 1 h, the reaction was cooled to 22° C. and filtered through Celite rinsing with methylene chloride. The filtrate was then concentrated to ˜250 mL and the pH was adjusted to 10 by addition of 1N NaOH. The solution was then extracted with ethyl acetate (5×150 mL). The combined organic layers were washed once with brine (250 mL) and then dried over anhydrous magnesium sulfate. Concentration in vacuo gave 5.09 g (100%) of compound 464C as a yellow solid. HPLC: 99% at 1.143 min (retention time) (YMC S5 ODS column, 4.6×50 mm, eluting with 10–90% aqueous methanol over 4 min containing 0.2% phosphoric acid, 4 ml/min, monitoring at 220 nm). MS (ES): m/z 170.16 [M+H]+.
Quantity
6 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step Two
Quantity
225 mL
Type
reactant
Reaction Step Three
Name
Quantity
6.75 g
Type
catalyst
Reaction Step Four
Yield
100%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:13]=[CH:12][C:11]([C:14]#[N:15])=[C:10]2[C:5]=1[CH:6]=[CH:7][CH:8]=[N:9]2)([O-])=O.CCO.[Cl-].[NH4+]>C1COCC1.[Fe]>[NH2:1][C:4]1[CH:13]=[CH:12][C:11]([C:14]#[N:15])=[C:10]2[C:5]=1[CH:6]=[CH:7][CH:8]=[N:9]2 |f:2.3|

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C2C=CC=NC2=C(C=C1)C#N
Name
Quantity
150 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
150 mL
Type
reactant
Smiles
CCO
Step Three
Name
Quantity
225 mL
Type
reactant
Smiles
[Cl-].[NH4+]
Step Four
Name
Quantity
6.75 g
Type
catalyst
Smiles
[Fe]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux with mechanical stirring
TEMPERATURE
Type
TEMPERATURE
Details
the reaction was cooled to 22° C.
FILTRATION
Type
FILTRATION
Details
filtered through Celite
WASH
Type
WASH
Details
rinsing with methylene chloride
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was then concentrated to ˜250 mL
ADDITION
Type
ADDITION
Details
the pH was adjusted to 10 by addition of 1N NaOH
EXTRACTION
Type
EXTRACTION
Details
The solution was then extracted with ethyl acetate (5×150 mL)
WASH
Type
WASH
Details
The combined organic layers were washed once with brine (250 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
Concentration in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NC1=C2C=CC=NC2=C(C=C1)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 5.09 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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